molecular formula C19H19N3O4S2 B3203536 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide CAS No. 1021259-99-3

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide

Cat. No. B3203536
CAS RN: 1021259-99-3
M. Wt: 417.5 g/mol
InChI Key: ARDGZABZECEWEU-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a sulfonamide group (-SO2NH2), a phenethyl group (C6H5-CH2-CH2-), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would likely result in a complex three-dimensional structure. Detailed information about the molecular structure would typically be obtained using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The functional groups in the compound would likely play a key role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Antitumor Activity

Benzothiazoles, including the title compound, have attracted attention for their potent antitumor activity . Researchers have investigated their effects on various cancer cell lines, such as breast, ovarian, colon, and renal cells. The 2-(4-aminophenyl)benzothiazole derivative, in particular, demonstrated nanomolar inhibitory activity against these cell lines. Understanding the structure-activity relationships of benzothiazoles can guide the development of new antitumor agents.

Computational Chemistry

Ab initio calculations and density functional theory (DFT) methods have been employed to study the molecular structure and vibrational frequencies of the title compound . Researchers use these computational approaches to predict properties, optimize molecular geometries, and understand electronic behavior. The compound’s vibrational spectra provide valuable insights for further investigations.

Synthesis and Reaction Mechanisms

The synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Researchers explore reaction mechanisms, reaction kinetics, and optimization strategies to improve synthetic routes. Understanding these processes aids in efficient compound production.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-15-7-9-16(10-8-15)28(24,25)22-19-21-17(13-27-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDGZABZECEWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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